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The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and
pyrazole ring, represents a "privileged scaffold” in medicinal chemistry.[1][2] Its structural
rigidity, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for
other key motifs like indole have cemented its importance.[3] Indazole derivatives are integral
to a wide array of pharmacologically active agents, demonstrating activities such as anti-
cancer, anti-inflammatory, and anti-HIV properties.[2]

The regiochemistry of substitution on the indazole nitrogen atoms gives rise to two primary
tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the more
thermodynamically stable and predominant tautomer.[2] Consequently, the selective synthesis
of N2-substituted indazoles presents a significant chemical challenge, making compounds like
2-Methyl-2H-indazol-6-amine (Figure 1) valuable and specialized intermediates in synthetic
chemistry.[3][4] This guide provides a detailed examination of the molecular structure,
synthesis, characterization, and application of 2-Methyl-2H-indazol-6-amine, tailored for
professionals in chemical research and drug development.
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Figure 1. 2D Molecular Structure of 2-Methyl-2H-indazol-6-amine.

PART 1: Core Molecular Attributes and
Physicochemical Properties

2-Methyl-2H-indazol-6-amine is an aromatic amine built upon the 2H-indazole core. The
precise placement of the methyl group at the N2 position and the amine group at the C6
position dictates its chemical reactivity and utility as a synthetic building block.

Key Identifiers and Properties

A summary of the core physicochemical properties for 2-Methyl-2H-indazol-6-amine is
provided in Table 1. This data is essential for reaction planning, purification, and analytical
method development.

Property Value Source
IUPAC Name 2-methylindazol-6-amine [5]

CAS Number 50593-30-1 [5]
Molecular Formula CsHoN3 [5]
Molecular Weight 147.18 g/mol [5]
Monoisotopic Mass 147.079647300 Da [51[6]
Physical Form Solid [7]
XLogP3 1.3 (5]
Hydrogen Bond Donors 1 (from -NH2) [5]
Hydrogen Bond Acceptors 2 (from ring nitrogens) [5]

PART 2: Synthesis and Regioselective N-Alkylation
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The synthesis of N-alkylated indazoles is complicated by the potential for substitution at either
the N1 or N2 position.[3] The ratio of N1 to N2 products is highly dependent on the substrate's
electronic properties, the alkylating agent, and the reaction conditions.[3][8] Achieving high
selectivity for the less stable 2-substituted isomer, such as 2-Methyl-2H-indazol-6-amine,
requires a carefully designed synthetic strategy.

A common and effective approach involves a multi-step sequence starting from a commercially
available precursor like 6-nitro-1H-indazole. This strategy leverages the electronic nature of the
nitro group and allows for regioselective methylation, followed by reduction to the target amine.

Synthetic Workflow Diagram

The following diagram outlines a plausible synthetic pathway from 6-nitro-1H-indazole.
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Step 3: Nitro Group Reduction
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(Final Product)
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Caption: Synthetic workflow for 2-Methyl-2H-indazol-6-amine.

Detailed Experimental Protocol (lllustrative)

This protocol is an illustrative example based on established chemical transformations for
indazole derivatives.[9][10][11]

Objective: To synthesize 2-Methyl-2H-indazol-6-amine from 6-nitro-1H-indazole.
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Step 1: N-Methylation of 6-Nitro-1H-indazole[9][11]

e To a solution of 6-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or
acetonitrile), add a base such as potassium carbonate (K2COs, 2.0 eq).

 Stir the suspension at room temperature for 30 minutes.

o Add a methylating agent, such as iodomethane (CHsl, 1.5 eq) or dimethyl sulfate
((CH3)2S0a4), dropwise to the mixture.

e Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by
TLC or LC-MS.

» Upon completion, cool the reaction to room temperature, dilute with water, and extract the
product mixture with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
and concentrate under reduced pressure to yield a crude mixture of N1 and N2 methylated
isomers.

Causality Insight: The use of a polar aprotic solvent and a carbonate base typically yields a
mixture of N1 and N2 isomers. The exact ratio is sensitive to conditions, but separation is
almost always required.

Step 2: Isomer Separation
» Purify the crude product mixture from Step 1 using column chromatography on silica gel.

o Elute with a gradient of ethyl acetate in hexanes. The two isomers, 1-methyl-6-nitro-1H-
indazole and 2-methyl-6-nitro-2H-indazole, will have different polarities and can be
separated. The 2-methyl isomer is typically less polar.

o Collect the fractions corresponding to the desired 2-methyl-6-nitro-2H-indazole isomer and
concentrate to yield the purified intermediate.

Step 3: Reduction of the Nitro Group[10]
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o Dissolve the isolated 2-methyl-6-nitro-2H-indazole (1.0 eq) in a solvent such as methanol or
ethanol.

e Add a catalyst, typically 10% Palladium on carbon (Pd/C, ~5-10 mol%).

» Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator)
at room temperature.

¢ Monitor the reaction until the starting material is consumed (typically 4-16 hours).

o Once complete, carefully filter the reaction mixture through a pad of Celite to remove the
Pd/C catalyst.

o Concentrate the filtrate under reduced pressure to afford the final product, 2-Methyl-2H-
indazol-6-amine. The product can be further purified by recrystallization if necessary.[10]

Self-Validation: Each step must be validated. TLC or LC-MS confirms reaction completion. The
structure of the separated isomer and the final product must be confirmed by spectroscopic
methods as detailed in the next section.

PART 3: Spectroscopic and Structural
Characterization

Unambiguous characterization of the final product is critical to confirm its identity and purity,
especially to differentiate it from the N1-methyl isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between N1 and N2-substituted indazoles.

e 'H NMR: The proton spectrum provides key information. The N-CHs singlet for the 2-methyl
isomer typically appears slightly downfield compared to the N1 isomer. The aromatic protons
provide a distinct splitting pattern confirming the 6-amino substitution. Expected signals
include a singlet for the methyl group, a singlet for the C3-H proton, and three aromatic
protons on the benzene ring, along with a broad singlet for the -NHz protons.[12]
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e 13C NMR: The carbon spectrum shows eight distinct signals corresponding to the eight

carbon atoms in the molecule. The chemical shift of the N-CHs carbon is a key diagnostic

peak. Spectral data is available in public databases for confirmation.[5]

1H NMR (Predicted)

13C NMR (Predicted)

~8.0 ppm (s, 1H, C3-H)

~150 ppm (C7a)

~7.5 ppm (d, 1H, Ar-H)

~145 ppm (C6)

~6.8 ppm (s, 1H, Ar-H)

~123 ppm (C3)

~6.6 ppm (d, 1H, Ar-H)

~121 ppm (C5)

~4.5 ppm (br s, 2H, -NH2)

~115 ppm (C3a)

~4.1 ppm (s, 3H, N-CHs)

~108 ppm (C4)

~95 ppm (C7)

~38 ppm (N-CHs)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For 2-Methyl-2H-indazol-6-amine,

the spectrum will be dominated by vibrations from the primary amine and the aromatic rings.

[13]

Wavenumber (cm~12)

Vibration Functional Group

N-H Stretch (asymmetric &

3400-3250 symmetric) Primary Amine (-NHz)
3100-3000 C-H Stretch Aromatic Ring
1650-1580 N-H Bend (scissoring) Primary Amine (-NHz2)
1620-1450 C=C stretch Aromatic Ring
1335-1250 C-N Stretch Aromatic Amine
910-665 N-H Wag Primary Amine (-NH2)
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Expertise Insight: The presence of two distinct bands in the 3400-3250 cm~1 region is a
hallmark of a primary amine (R-NHz), corresponding to the asymmetric and symmetric N-H
stretching modes.[13] This helps confirm the successful reduction of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-Methyl-2H-indazol-
6-amine, high-resolution mass spectrometry (HRMS) would show a molecular ion peak
corresponding to the exact mass of 147.0796.[5][6] Gas Chromatography-Mass Spectrometry
(GC-MS) data shows a prominent molecular ion peak at m/z = 147.[5]

PART 4: Applications in Medicinal Chemistry

The 2-methyl-6-aminoindazole scaffold is a crucial intermediate in the synthesis of targeted
therapeutics, particularly protein kinase inhibitors.[9][14] Kinases are a class of enzymes that
play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.

Role as a Key Building Block

2-Methyl-2H-indazol-6-amine provides a versatile platform for further functionalization. The
primary amine at the C6 position serves as a synthetic handle for coupling with other
fragments, often a substituted pyrimidine or pyridine ring, to construct the final active
pharmaceutical ingredient (API).[15] This is exemplified in the synthesis of Pazopanib, an oral
angiogenesis inhibitor, where the structurally similar 2,3-dimethyl-2H-indazol-6-amine is a key
intermediate.[16][17]

The diagram below illustrates the general role of 2-Methyl-2H-indazol-6-amine in the
construction of a generic kinase inhibitor.

Nucleophilic Aromatic
[Z-I\/Iethyl-ZH-indazol-6-amine Substitution (SNAr)
Substituted Pyrimidine
(e.g., 2,4-dichloropyrimidine)

Click to download full resolution via product page

Kinase Inhibitor ScaffoI(D
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Caption: Role as a building block in kinase inhibitor synthesis.

Compounds derived from this core have been investigated for their potent anti-proliferative
activity in various cancer cell lines, including human colorectal cancer.[9][18] The indazole
moiety often acts as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding
pocket of the target kinase, while the rest of the molecule extends into other regions to confer
potency and selectivity.[19]

PART 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 2-Methyl-2H-indazol-6-amine is associated with the following hazards:

e H302: Harmful if swallowed.[5]
e H315: Causes skin irritation.[5]
e H319: Causes serious eye irritation.[5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat, should be worn when handling this compound. Work should be conducted in a
well-ventilated fume hood.

Conclusion

2-Methyl-2H-indazol-6-amine is a molecule of significant interest in synthetic and medicinal
chemistry. Its structure, characterized by the less common N2-methylation of the indazole core,
makes its regioselective synthesis a key challenge that requires a well-defined strategic
approach. Through rigorous spectroscopic analysis, its structure can be unambiguously
confirmed. As a versatile intermediate, it serves as a foundational building block for a new
generation of targeted therapeutics, particularly kinase inhibitors for oncology. A thorough
understanding of its synthesis, properties, and handling is therefore essential for researchers
and scientists working at the forefront of drug discovery and development.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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